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molecular formula C15H28BN3O2 B1427088 N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine CAS No. 1086111-20-7

N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

Cat. No. B1427088
M. Wt: 293.22 g/mol
InChI Key: GARNNKIWMMXSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242104B2

Procedure details

To a solution of 4,4,5,5-tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane (250 mg, 1.29 mmol) and sodium hydride (61.8 mg, 2.58 mmol) in tetrahydrofuran at 0° C. was added 2-bromo-N,N-diethylethanamine (558 mg, 2.58 mmol). The reaction was allowed to warm up to room temperature and was monitored by LCMS. After 90 minutes there was still no reaction and potassium iodide (1.71 g, 10.3 mmol) was added and the reaction was heated at 50° C. overnight. The reaction mixture was diluted with a large volume of ethyl acetate and water and partitioned. The organic layer containing the product was washed with brine and concentrated in vacuo to give clear thick oil confirmed by LCMS to be 100% pure N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine (340 mg, yield 90%, M+1 294.2)
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
61.8 mg
Type
reactant
Reaction Step One
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[H-].[Na+].Br[CH2:18][CH2:19][N:20]([CH2:23][CH3:24])[CH2:21][CH3:22].[I-].[K+]>O1CCCC1.C(OCC)(=O)C.O>[CH2:19]([N:20]([CH2:23][CH3:24])[CH2:21][CH2:22][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)[CH3:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
61.8 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
558 mg
Type
reactant
Smiles
BrCCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 50° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned
ADDITION
Type
ADDITION
Details
The organic layer containing the product
WASH
Type
WASH
Details
was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give clear thick oil

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)N(CCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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